
Enpp-1-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enpp-1-IN-9 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in purinergic signaling, which is involved in various physiological processes such as cell proliferation, migration, apoptosis, and immune responses . This compound has shown potential in the research of cancer and infectious diseases .
Méthodes De Préparation
The synthesis of Enpp-1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Enpp-1-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Enpp-1-IN-9 has a wide range of scientific research applications, including:
Chemistry: It is used to study the enzymatic activity of ENPP1 and its role in purinergic signaling.
Biology: It helps in understanding the biological processes regulated by ENPP1, such as cell proliferation and apoptosis.
Industry: It is used in the development of new therapeutic agents targeting ENPP1 for various diseases.
Mécanisme D'action
Enpp-1-IN-9 exerts its effects by inhibiting the enzymatic activity of ENPP1. ENPP1 catalyzes the hydrolysis of ATP or GTP to AMP or GMP, generating inorganic pyrophosphates. By inhibiting ENPP1, this compound prevents the degradation of cyclic GMP-AMP (cGAMP), thereby enhancing the activation of the stimulator of interferon genes (STING) pathway. This leads to increased production of interferons and other cytokines, promoting an anti-tumor immune response .
Comparaison Avec Des Composés Similaires
Enpp-1-IN-9 is unique in its potent inhibition of ENPP1. Similar compounds include:
SR-8314: Another ENPP1 inhibitor that promotes STING activation.
TXN10128: An orally available ENPP1 inhibitor that restores cGAMP levels in the tumor microenvironment.
Compounds 8 and 9: Hydroxamic acids that inhibit ENPP1.
This compound stands out due to its broad specificity and ability to cleave various substrates, making it a valuable tool in cancer and infectious disease research .
Propriétés
Formule moléculaire |
C17H24N4O5S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl sulfamate |
InChI |
InChI=1S/C17H24N4O5S/c1-24-15-9-13-14(10-16(15)25-2)19-11-20-17(13)21-6-3-12(4-7-21)5-8-26-27(18,22)23/h9-12H,3-8H2,1-2H3,(H2,18,22,23) |
Clé InChI |
XZNLKBBWAKSADY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCOS(=O)(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


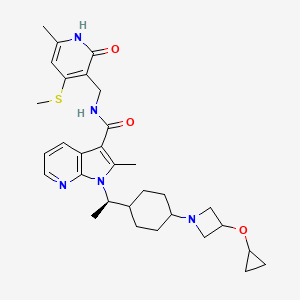
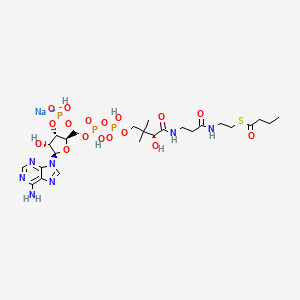
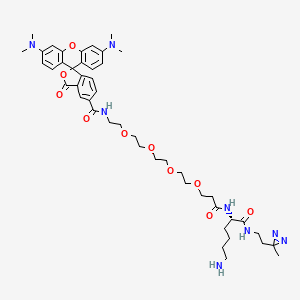

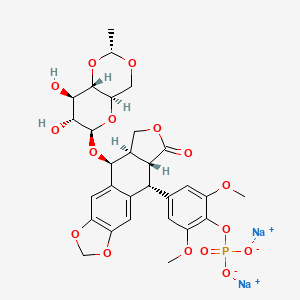
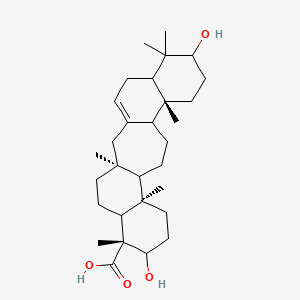
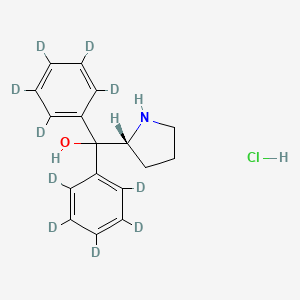

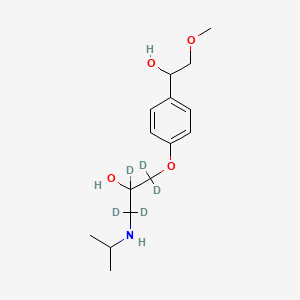
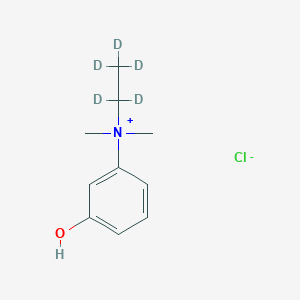

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)


